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molecular formula C9H11BrO B1266618 3-Methoxyphenethyl bromide CAS No. 2146-61-4

3-Methoxyphenethyl bromide

Cat. No. B1266618
M. Wt: 215.09 g/mol
InChI Key: LQDHVNHVHAYANB-UHFFFAOYSA-N
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Patent
US08889724B2

Procedure details

The solution of 1-(2-bromoethyl)-3-methoxybenzene (10 g, 46.4 mmol), NaCN (2.73 g, 55.8 mmol) in dry DMF (20 ml) was heated at 90° C. for 6 hours or until all the starting material is consumed, the reaction was cooled, diluted with EtOAc (60 ml) and washed with water (20 ml×3), brine, the organic layer was dried over Na2SO4, filtered, concentrated, and purified by flash chromatography on a silica gel column (hex: ethyl acetate 2:1) to give the title compound as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.73 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[CH:5]=1.[C-:12]#[N:13].[Na+]>CN(C=O)C>[CH3:11][O:10][C:6]1[CH:5]=[C:4]([CH2:3][CH2:2][C:12]#[N:13])[CH:9]=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrCCC1=CC(=CC=C1)OC
Name
Quantity
2.73 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is consumed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled
ADDITION
Type
ADDITION
Details
diluted with EtOAc (60 ml)
WASH
Type
WASH
Details
washed with water (20 ml×3), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on a silica gel column (hex: ethyl acetate 2:1)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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